The synthesis of 116-9e was achieved through a microwave-accelerated Biginelli reaction, which is a well-established method for producing dihydropyrimidines. This technique allows for rapid synthesis under controlled conditions, enhancing yield and purity. The specific structural modifications made to create 116-9e involved replacing the dichlorobenzyl moiety found in its precursor, compound 115-7c, with a bulkier diphenyl group. This alteration was crucial as it enhanced the compound's ability to selectively inhibit the DnaK-DnaJ interaction, a critical pathway for Hsp70 activation .
The molecular structure of 116-9e is characterized by its diphenyl group, which significantly influences its binding affinity and selectivity towards the DnaK-DnaJ complex. The compound's structural formula indicates that it retains key functional groups necessary for interaction with the ATPase domain of Hsp70. Detailed computational modeling and docking studies have suggested that 116-9e fits into a hydrophobic cleft at the interface between DnaK's nucleotide-binding domain and substrate-binding domain, facilitating its inhibitory action on ATP hydrolysis rates .
116-9e participates in several chemical reactions primarily involving its interaction with Hsp70 co-chaperones. Notably, it inhibits the DnaK-DnaJ complex by approximately 80%, effectively blocking J-domain-mediated activation of DnaK's ATPase activity. This inhibition alters the normal chaperone function of Hsp70, leading to decreased protein folding efficiency and increased susceptibility of cancer cells to therapeutic agents targeting ribonucleotide reductase (RNR). The compound also promotes degradation of Rnr2B, a critical subunit of RNR, thus sensitizing cancer cells to RNR inhibitors like hydroxyurea .
The mechanism of action for 116-9e involves allosteric modulation at the protein-protein interface between Hsp70 and its co-chaperones. By binding to this interface, 116-9e disrupts the interaction necessary for proper ATP turnover and client protein processing by Hsp70. This disruption is particularly impactful in cancer cells where DNAJA1 plays a vital role in stabilizing RNR complexes. The inhibition leads to reduced RNR activity, thereby impairing DNA synthesis and repair mechanisms essential for cancer cell proliferation .
The physical and chemical properties of 116-9e include:
These properties are crucial for its bioavailability and efficacy in cellular environments .
The primary applications of compound 116-9e lie in cancer therapeutics, particularly as an inhibitor of DNAJA1 in various cancer cell lines such as LNCaP prostate cancer cells. Its ability to disrupt chaperone functions has potential implications for enhancing the efficacy of existing chemotherapeutics by sensitizing cells to RNR inhibitors. Additionally, ongoing research is exploring its use in combination therapies aimed at exploiting vulnerabilities in cancer cell stress responses .
116-9e is a dihydropyrimidine-based small molecule that specifically disrupts the functional interplay between the Hsp40 co-chaperone DNAJA1 (HDJ2) and its primary partner Hsp70. This compound selectively targets the J-domain of DNAJA1, a highly conserved 70-amino-acid region that facilitates Hsp70 binding and ATPase stimulation. By binding to DNAJA1, 116-9e sterically impedes the critical His-Pro-Asp (HPD) motif within the J-domain from engaging with the Hsp70 nucleotide-binding domain (NBD) [5] [8]. This disruption decouples the ATP hydrolysis cycle from client protein delivery, compromising Hsp70’s chaperone functions. In castration-resistant prostate cancer (CRPC) models, 116-9e treatment dissociates DNAJA1-Hsp70 complexes, leading to destabilization of client proteins like the androgen receptor variant ARv7 and the ribonucleotide reductase subunit R2B [6] [10]. Notably, 116-9e exhibits specificity among J-proteins; it minimally affects the homologous co-chaperone DNAJB1, likely due to structural divergence in their client-binding domains [3] [10].
Biophysical studies reveal that 116-9e interacts with multiple domains of DNAJA1 to induce allosteric changes. Nuclear magnetic resonance (NMR) spectroscopy of the homologous yeast co-chaperone Ydj1 (sharing 60% identity with DNAJA1) indicates that dihydropyrimidines like 116-9e bind adjacent to the zinc-finger-like domain (ZFLD) within the carboxyl-terminal domain I (CTD I) [1] [4]. This binding site is distinct from the J-domain but structurally communicates with it via a flexible glycine/phenylalanine-rich (G/F) linker. Occupation of this site by 116-9e induces conformational rigidity in the linker region, reducing the mobility required for J-domain docking onto Hsp70 [4]. The compound’s dihydropyrimidine core forms hydrophobic interactions with residues Leu-189 and Phe-201 in CTD I, while its halogenated phenyl group displaces water molecules near the ZFLD, as validated by mutagenesis studies showing reduced efficacy in DNAJA1-L189A mutants [8] [10].
Table 1: Key Functional Domains of DNAJA1 Targeted by 116-9e
Domain | Function | Impact of 116-9e Binding |
---|---|---|
J-domain | Hsp70 interaction via HPD motif | Steric occlusion of HPD-Hsp70 interface |
G/F linker | Interdomain flexibility | Conformational rigidification |
CTD I/ZFLD | Client protein recognition | Allosteric disruption of chaperone cycling |
Dimerization domain | Oligomerization | Indirect destabilization of client binding |
116-9e fundamentally alters the ATPase cycle of Hsp70 by uncoupling J-domain stimulation. In normal chaperone function, DNAJA1 binding to Hsp70 accelerates ATP hydrolysis by >5-fold, stabilizing the ADP-bound, high-affinity state for client proteins [5] [9]. 116-9e reduces this stimulation by 60–80% in recombinant systems, as measured by NADH-coupled ATPase assays [6] [10]. This inhibition is mechanistically distinct from direct Hsp70 inhibitors (e.g., VER-155008): 116-9e does not bind Hsp70 but selectively disrupts co-chaperone-mediated activation [1] [6]. Consequently, Hsp70 remains "trapped" in its low-affinity ATP-bound state, impairing client folding and promoting proteasomal degradation of unstable oncoproteins. Synergy studies show that combining 116-9e with Hsp90 inhibitors exacerbates ATPase dysregulation, highlighting the interdependence of chaperone machineries [3] [10].
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